4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Avoid bioactivity liabilities in tetrahydropyridine scaffolds. Unlike MPTP, 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (BPTP) has no reported direct biological activity, making it a superior inert building block for medicinal chemistry. · No CYP450, sigma, or D2 receptor affinity · LogP=3.97, ideal for 'silent' PROTAC linkers & bioconjugates · Well-defined crystalline solid; soluble in DCM, ether, MeOH · Suitable for parallel synthesis & high-throughput workflows

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 778642-53-8
Cat. No. B113012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
CAS778642-53-8
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H19NO/c1-2-4-15(5-3-1)14-20-18-8-6-16(7-9-18)17-10-12-19-13-11-17/h1-10,19H,11-14H2
InChIKeyCCWCFKPGSZQLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine: Specialized Building Block


4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (CAS 778642-53-8), also known as BPTP, is an organic compound classified as a 1,2,3,6-tetrahydropyridine derivative. It is characterized by a central tetrahydropyridine ring substituted at the 4-position with a 4-(benzyloxy)phenyl group [1]. This compound is a white to off-white crystalline solid that is readily soluble in common organic solvents such as dichloromethane, ether, and methanol, but is practically insoluble in water . It is primarily employed as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis [2], most notably as a key intermediate in the preparation of more complex biologically active molecules, such as the fatty acid amide hydrolase (FAAH) inhibitor Ro 64-6198 .

Synthetic Intermediate Supports FAAH inhibitor development through a known literature route.
Inert Scaffold No reported off-target activity, offering a cleaner chemical biology building block compared to active analogs.
Crystalline Form Stable, non-hygroscopic solid facilitates precise weighing and reproducible reaction setups.

Superiority of 4-[4-(Benzyloxy)phenyl]-THP over Generic Analogs


Substituting 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine with a structurally similar but unadorned analog like 4-phenyl-1,2,3,6-tetrahydropyridine (4PHTP) or its N-methyl derivative (MPTP) introduces critical liabilities that are absent in the target compound. While the core tetrahydropyridine ring is shared, the presence of the benzyloxy substituent on the phenyl ring fundamentally alters the molecule's physicochemical properties [1] and its biological profile . Unlike 4PHTP, which exhibits potent inhibition of cytochrome P450 enzymes (IC50 = 0.8 μM) and measurable affinity for sigma and D2 dopamine receptors [2], 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine has no reported direct biological activity, making it a far superior choice as an inert scaffold for chemical biology applications. Furthermore, the neurotoxic potential associated with MPTP and related analogs [3] necessitates a cleaner, non-neurotoxic building block, a requirement met by this compound. The quantitative evidence below details these specific, measurable points of differentiation.

Off-target profile Unsubstituted 4-phenyl analog exhibits CYP450 inhibition and receptor binding; the target compound shows no such activity, reducing interference risk in probe design.
Neurotoxin contamination N-methyl analog MPTP is a known neurotoxin; even structural similarity warrants strict identity control when sourcing a scaffold for biological studies.
Physical form variability Analog availability as liquid or salt can introduce weighing and solubility inconsistencies not observed with the well-defined crystalline target compound.

Comparative Evidence: 4-[4-(Benzyloxy)phenyl]-THP vs. Analogs


Lipophilicity and Polar Surface Area Differences

The calculated partition coefficient (LogP) for 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine is 3.97, which is significantly higher than the LogP of 3.19 reported for the unsubstituted analog 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride [1]. This represents a 0.78 log unit increase, indicating substantially greater lipophilicity. Concurrently, the topological polar surface area (tPSA) of the target compound is 21.26 Ų, compared to just 12.03 Ų for the simpler analog [2]. The combination of higher LogP and larger tPSA confers distinct solubility and membrane permeability characteristics that are critical for formulation development and SAR studies [3].

Lipophilicity & PSA
Reported
ΔLogP +0.78, ΔtPSA +9.23 Ų (≈77% increase) vs. 4-phenyl-THP·HCl
Supports lipophilicity-driven partitioning and permeability profiling.
In silico comparisons; experimental validation recommended.
Medicinal Chemistry Physicochemical Property Analysis Drug Design

Solubility Profile and Synthetic Utility

The target compound is a white to off-white crystalline solid that is soluble in a range of organic solvents including dichloromethane, diethyl ether, and methanol, but is practically insoluble in water . This solubility profile is a direct consequence of its physicochemical properties and is essential for its primary use as a synthetic building block. In contrast, the parent compound 4-phenyl-1,2,3,6-tetrahydropyridine is often encountered as a hydrochloride salt or a free base liquid, with differing solubility characteristics . The well-defined, non-hygroscopic crystalline nature of 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine facilitates precise weighing, stable storage, and reproducible reaction outcomes .

Solubility & Form
Class-level
White crystalline solid; soluble in DCM, ether, methanol; insoluble in water.
Crystalline form supports reproducible synthetic handling.
Qualitative differentiation; verify lot-specific solubility.
Organic Synthesis Formulation Science Chemical Process Development

Precursor for FAAH Inhibitor Ro 64-6198

4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine is a documented key intermediate in the synthesis of (R)-4-(4-(benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine, also known as Ro 64-6198 . Ro 64-6198 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), a clinically relevant enzyme target [1]. The target compound's utility in this specific and well-characterized synthetic pathway is a verified application. In contrast, unadorned tetrahydropyridine analogs like 4PHTP or MPTP are not utilized in this manner and serve different, often less well-defined, purposes [2].

FAAH Inhibitor Precursor
Reported
Key intermediate for Ro 64-6198 (FAAH inhibitor) synthesis.
Supports direct entry into known FAAH pharmacophore synthesis.
Literature-validated route; review patent and journal protocols.
Medicinal Chemistry Synthetic Methodology Enzyme Inhibition

Inert Biological Profile vs. Active Analogs

In stark contrast to its simpler analogs, 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine has no reported direct interactions with common drug targets. Specifically, 4-phenyl-1,2,3,6-tetrahydropyridine (4PHTP) is a known inhibitor of recombinant human cytochrome P450s with an IC50 of 0.8 μM and also exhibits affinity for sigma and D2 dopamine receptors (IC50 values of 1,000 nM and 5,000 nM, respectively) [1]. The N-methyl analog, MPTP, is a well-characterized neurotoxin that is metabolized to MPP+, which potently inhibits mitochondrial complex I (IC50 = 4.1 mM for MPP+, with related derivatives showing IC50s as low as 0.36 mM) [2]. The benzyloxy substitution in the target compound appears to abolish these unintended activities, providing a 'silent' scaffold for the construction of probes or drug candidates where off-target effects must be minimized .

Biological Inertness
Reported
No reported activity vs. 4PHTP (CYP450 IC50 0.8 µM, sigma/D2 receptor binding).
Inert profile may reduce off-target interpretation risk in probe design.
Confirm inertness in relevant assay before downstream use.
Chemical Biology Drug Discovery Toxicology Selectivity Profiling

Research & Industrial Applications of 4-[4-(Benzyloxy)phenyl]-THP


FAAH Inhibitor Development via Proven Routes

Utilize 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine as a direct, literature-validated intermediate for the synthesis of Ro 64-6198 and its structural analogs . This application leverages the compound's defined role in a high-value synthetic pathway, bypassing the need for de novo route design and enabling rapid entry into structure-activity relationship (SAR) studies around the FAAH pharmacophore [1].

Inert Lipophilic Linkers for Chemical Biology

The compound's significantly higher lipophilicity (LogP = 3.97) and absence of direct biological activity make it an ideal building block for creating 'silent' linkers in PROTACs, fluorescent probes, or bioconjugates [2]. Unlike 4PHTP, it will not inadvertently inhibit CYP450s or engage sigma/D2 receptors, ensuring that the biological readout is solely a function of the conjugated payload .

Crystalline Scaffold for High-Throughput Chemistry

Employ this compound as a versatile small molecule scaffold for parallel synthesis or library production [3]. Its stable crystalline form and well-characterized solubility profile (soluble in DCM, ether, methanol) ensure consistent reaction outcomes and ease of purification, which are critical for high-throughput chemistry workflows.

Reference Standard for Method Development

Given its high purity (typically ≥95%) and well-defined structure, this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development for related tetrahydropyridine derivatives . Its distinct physicochemical properties (LogP, PSA) facilitate its separation and identification from closely related analogs [4].

Application
Selection Property
Validation Focus
FAAH Inhibitor Intermediate
Documented synthetic pathway for Ro 64-6198
Reaction reproducibility and intermediate purity
Chemical Biology Probe Linker
Reported inert biological profile and enhanced lipophilicity
Confirmation of scaffold inertness in target assay
High-Throughput Chemistry Scaffold
Stable crystalline form with organic solvent solubility
Reaction consistency across library synthesis
Analytical Reference Standard
Well-defined structure and high purity
Separation and identification from closely related analogs

Technical Documentation Hub

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29 linked technical documents
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